3-[(pyrazin-2-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
3-(pyrazin-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-11(16)8-2-1-3-9(6-8)19(17,18)14-10-7-12-4-5-13-10/h1-7H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBJXYJUQGCSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Chlorosulfonation of 3-Aminobenzoic Acid
The most widely documented method involves diazotization of 3-aminobenzoic acid followed by chlorosulfonation. In a representative procedure, 3-aminobenzoic acid is treated with chlorosulfonic acid under controlled conditions to generate 3-chlorosulfonylbenzoic acid . This intermediate reacts with pyrazin-2-amine in anhydrous dichloromethane or tetrahydrofuran (THF) in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center, displacing chloride and forming the sulfonamide bond.
Optimization Insights :
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Solvent Choice : Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing intermediates.
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Stoichiometry : A 1:1.2 molar ratio of 3-chlorosulfonylbenzoic acid to pyrazin-2-amine minimizes side products.
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Temperature : Reactions conducted at 0–5°C during diazotization prevent decomposition, while room temperature suffices for sulfonamide formation.
Coupling Reactions Using Activators
HATU-Mediated Amide Coupling
Although sulfonamides are typically formed via sulfonyl chloride intermediates, recent advances employ coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids for direct coupling with amines. For instance, 3-sulfamoylbenzoic acid can be activated with HATU and DIPEA in DMF, followed by reaction with pyrazin-2-amine. While unconventional for sulfonamides, this method achieves moderate yields (23–81%) depending on substituent compatibility.
Critical Parameters :
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Activation Time : 30 minutes at 20°C ensures complete activation.
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Workup : Ethyl acetate extraction and aqueous washing remove unreacted reagents.
Regioselective Sulfonation Strategies
Direct Sulfur Trioxide (SO₃) Mediated Sulfonation
Direct sulfonation of 3-aminobenzoic acid using fuming sulfuric acid or SO₃ gas introduces the sulfonic acid group at the meta position. Subsequent reaction with pyrazin-2-amine under basic conditions (e.g., NaHCO₃) forms the target compound. However, this method risks over-sulfonation and requires rigorous temperature control (≤10°C).
Yield Considerations :
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Dilution Effects : High dilution minimizes polysulfonation byproducts.
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Quenching : Gradual addition to ice-water precipitates the sulfonic acid intermediate.
Comparative Analysis of Synthetic Routes
Structural Characterization and Purity Assessment
Spectroscopic Confirmation
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¹H NMR : Aromatic protons of the benzoic acid moiety resonate at δ 7.8–8.2 ppm, while pyrazine protons appear as a singlet near δ 8.5 ppm.
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IR Spectroscopy : Stretching frequencies at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 3300 cm⁻¹ (N-H) confirm functional groups.
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HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water) achieves >98% purity for pharmaceutical-grade material.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-[(Pyrazin-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[(Pyrazin-2-yl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(pyrazin-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl Benzoic Acid (SBA) Analogues
Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid)
- Key Features : Replaces sulfur with a sulfamoyl group, enhancing binding affinity.
- Activity: Exhibits subnanomolar agonist activity for LPA2 receptors. Molecular docking shows a binding energy of -8.53 kcal/mol, superior to its predecessor (-7.94 kcal/mol) due to improved hydrogen bonding and steric complementarity .
Compound 7a (2-(N-(4-(2,3-dioxoindol-1-yl)butyl)sulfamoyl)benzoic acid)
- Key Features : Incorporates an indole-derived tail group.
- Activity : Moderate yield (40–55%) in synthesis; indole groups may enhance cytotoxicity or metabolic stability .
- Comparison : The indole moiety introduces planar rigidity, contrasting with the pyrazine’s smaller, more polar structure. This could influence solubility and membrane permeability.
Derivatives with Halogenated or Bulky Substituents
Compound 5 (5-{N-[3-(3,4-Dichlorobenzylthio)thiophene-2-carbonyl]sulfamoyl}-2-methoxybenzoic acid)
- Key Features : Dichlorobenzylthio and methoxy groups enhance lipophilicity.
- Activity : Likely targets tyrosine phosphatases (e.g., RPTPγ) due to halogenated aromatic interactions .
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid
- Key Features : Bulky benzyl and chlorophenyl groups increase molecular weight (401.86 g/mol) and logP.
- Comparison : The pyrazine’s smaller size may improve solubility compared to this bulkier analogue.
Derivatives with Heterocyclic Modifications
(Z)-3-(2-(5-(N-(4-Fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (10m)
- Key Features : Hydrazone-linked indole and fluorobenzyl groups.
- Activity : High melting point (>300°C) indicates strong crystal packing; 40% synthetic yield .
- Comparison : The hydrazone bridge in 10m introduces conformational flexibility absent in the rigid pyrazine-containing compound, possibly affecting binding kinetics.
2-(Acetylsulfamoyl)benzoic Acid
- Comparison : The pyrazine’s free NH groups in 3-[(pyrazin-2-yl)sulfamoyl]benzoic acid may enhance target engagement through additional hydrogen bonds.
Data Tables: Structural and Activity Comparison
Table 1. Physicochemical Properties
Key Findings and Implications
- Sulfamoyl Group Critical : Analogues retaining the sulfamoyl moiety (e.g., Compound 4) show enhanced binding affinity compared to sulfur-containing predecessors, highlighting its role in hydrogen bonding .
- Tail Group Modifications : Bulky or halogenated substituents (e.g., Compound 5) improve lipophilicity but may compromise solubility. Pyrazine’s balance of polarity and aromaticity offers a middle ground.
Q & A
Q. What are the optimal synthetic routes for 3-[(pyrazin-2-yl)sulfamoyl]benzoic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling pyrazin-2-amine with sulfamoyl benzoic acid derivatives. Key steps include:
- Sulfonylation : Reacting 3-chlorosulfonylbenzoic acid with pyrazin-2-amine under basic conditions (e.g., NaHCO₃) in anhydrous THF at 0–5°C .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) .
Q. How is 3-[(pyrazin-2-yl)sulfamoyl]benzoic acid characterized post-synthesis?
- Methodological Answer :
- Spectroscopy : - and -NMR to confirm substitution patterns (e.g., sulfamoyl linkage at C3 of benzoic acid).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.04 for C₁₁H₉N₃O₃S) .
- X-ray Crystallography : Single-crystal analysis to resolve 3D conformation, particularly the dihedral angle between pyrazine and benzoic acid moieties (e.g., ~45° in analogous structures) .
Q. Which functional groups dominate the compound’s reactivity and solubility?
- Methodological Answer :
- Key Groups : The sulfamoyl group (-SO₂NH-) enables hydrogen bonding with enzymes, while the benzoic acid core enhances water solubility at physiological pH (pKa ~2.5 for -COOH) .
- Pyrazine Ring : The electron-deficient pyrazine moiety facilitates π-π stacking in protein binding pockets. Solubility can be modulated by adjusting pH or using co-solvents like DMSO .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Tools : Use AutoDock Vina for docking, which combines rapid scoring (e.g., binding affinity in kcal/mol) and multithreading for efficiency .
- Parameters :
- Grid Box : Center on the target’s active site (e.g., cPLA2α enzyme) with dimensions 25×25×25 ų.
- Validation : Compare predicted poses with crystallographic data of similar inhibitors (RMSD <2.0 Å) .
- Outcome : Prioritize binding modes where the sulfamoyl group forms hydrogen bonds with catalytic residues (e.g., Arg200 in cPLA2α) .
Q. What strategies resolve contradictions in reported biological activities of sulfamoyl benzoic acid derivatives?
- Methodological Answer :
- Assay Variability : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for pH-dependent solubility .
- Structural Comparisons : Use SAR tables to identify substituent effects (e.g., fluorophenyl vs. methoxyphenyl analogs alter logP by 0.8 units, impacting membrane permeability) .
- Orthogonal Validation : Cross-validate enzyme inhibition with cellular assays (e.g., LPS-induced COX-2 suppression in macrophages) .
Q. How can structural modifications enhance the compound’s potency as an enzyme inhibitor?
- Methodological Answer :
- Substituent Engineering :
- Electron-Withdrawing Groups : Introduce -CF₃ or -Br at the pyrazine 5-position to enhance binding to hydrophobic pockets (e.g., ΔIC₅₀ from 1.2 µM to 0.3 µM in cPLA2α) .
- Bioisosteres : Replace benzoic acid with tetrazole to improve metabolic stability while retaining acidity (pKa ~4.9) .
- Synthetic Validation : Optimize yields using microwave-assisted synthesis (e.g., 80°C, 20 min, 78% yield) .
Q. What in vitro assays are most effective for evaluating immunomodulatory potential?
- Methodological Answer :
- Primary Assays :
- Enzyme Inhibition : Fluorescence-based cPLA2α assay (Ex/Em 355/460 nm, substrate: arachidonoyl-thio-PC) .
- Cytokine Profiling : Measure TNF-α/IL-6 suppression in LPS-stimulated PBMCs via ELISA .
- Secondary Assays :
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess lymphocyte modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
